molecular formula C22H20N4O4 B2509367 7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid CAS No. 2137472-46-7

7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid

Cat. No.: B2509367
CAS No.: 2137472-46-7
M. Wt: 404.426
InChI Key: REEFESJASHDRPY-UHFFFAOYSA-N
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Description

The compound 7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid is a bicyclic heterocyclic molecule featuring a triazolopyrazine core modified with a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group and a methyl substituent at the 3-position. Its molecular formula is C₂₂H₂₀N₄O₄, with a molecular weight of 404.43 g/mol and a reported purity of ≥95% . The Fmoc group enhances solubility in organic solvents and facilitates selective deprotection under mild basic conditions, making it valuable in peptide synthesis and solid-phase chemistry . The methyl group at the 3-position contributes to steric stabilization and influences the compound’s conformational flexibility .

Properties

IUPAC Name

7-(9H-fluoren-9-ylmethoxycarbonyl)-3-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O4/c1-13-23-24-20-11-26(19(21(27)28)10-25(13)20)22(29)30-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,18-19H,10-12H2,1H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REEFESJASHDRPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1CC(N(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

The compound's chemical formula is C20H17N3O4C_{20}H_{17}N_3O_4 with a molecular weight of 363.37 g/mol. It is characterized by the presence of a triazole ring and a carboxylic acid functional group, which are crucial for its biological activity.

PropertyValue
Chemical FormulaC20H17N3O4
Molecular Weight363.37 g/mol
IUPAC Name3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-1-methyl-1H-pyrazole-5-carboxylic acid
AppearancePowder
Storage Temperature4 °C

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : Studies have indicated that derivatives of triazole compounds exhibit significant antimicrobial properties against various pathogens including bacteria and fungi. The presence of the triazole ring enhances the interaction with microbial enzymes, inhibiting their growth.
  • Anticancer Properties : Research has shown that compounds containing a pyrazine structure can interfere with cancer cell proliferation through apoptosis induction and cell cycle arrest. This compound may modulate pathways such as PI3K/Akt/mTOR signaling which are critical in cancer biology.
  • Neuroprotective Effects : Some studies suggest that similar compounds can protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic benefits in neurodegenerative diseases.

Case Studies

Several case studies have highlighted the biological efficacy of related compounds:

  • Study on Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry demonstrated that triazole derivatives exhibited potent activity against Staphylococcus aureus, suggesting that modifications at the 6-position enhance antibacterial properties.
  • Anticancer Activity Evaluation : In vitro assays reported in Cancer Research indicated that similar pyrazine derivatives significantly inhibited the growth of breast cancer cell lines (MCF-7) through apoptosis pathways.

Research Findings

Recent findings have expanded the understanding of this compound's potential:

  • A comprehensive review in Pharmaceuticals outlined various derivatives of triazoles and their biological activities, emphasizing their role in drug development for infectious diseases and cancer therapy.
  • A pharmacokinetic study revealed favorable absorption and distribution profiles for similar compounds, indicating potential for oral bioavailability and therapeutic use.

Comparison with Similar Compounds

Key Observations:

Fmoc vs. Boc Protection : The target compound’s Fmoc group offers advantages in orthogonal deprotection compared to Boc (tert-butoxycarbonyl), which requires stronger acidic conditions .

Heterocyclic Core : The pyrazoloquinazoline core in introduces a larger aromatic system, which may improve π-π stacking interactions but reduces solubility in polar solvents.

Physicochemical Properties

  • Solubility : The Fmoc group in the target compound increases lipophilicity, making it soluble in DMSO and DMF but less so in aqueous buffers. In contrast, the sodium salt of the Boc-protected analogue () exhibits higher aqueous solubility due to ionic character.
  • Stability : The Fmoc group is stable under acidic conditions but cleaved by piperidine, whereas the Boc group in is acid-labile. The trifluoromethyl group in enhances metabolic stability but may introduce synthetic challenges.

Research Findings and Trends

  • Solid-Phase Synthesis : The Fmoc-protected target compound is widely used in combinatorial chemistry libraries due to its compatibility with automated synthesizers .
  • Biological Activity : Pyrazoloquinazoline derivatives (e.g., ) show promise as antiviral agents, while triazolopyrazines are explored as protease inhibitors .

Q & A

Basic Research Questions

Q. What are the key considerations for designing a synthetic route for this compound?

  • Methodology : Synthesis typically involves multi-step protection-deprotection strategies. For example, the fluorenylmethoxycarbonyl (Fmoc) group is introduced early to protect reactive amines, followed by cyclization to form the triazolopyrazine core. Solvent choice (e.g., DMF or dichloromethane) and temperature control are critical to avoid side reactions like premature Fmoc cleavage .
  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust catalysts (e.g., HATU for amide coupling) and stoichiometry to improve yield (typically 70-85% in optimized protocols) .

Q. How can purity and structural integrity be validated post-synthesis?

  • Purification : Use reverse-phase HPLC with a C18 column and gradient elution (acetonitrile/water with 0.1% TFA) to isolate the compound (>95% purity) .
  • Characterization : Confirm structure via 1H^1H-/13C^{13}C-NMR (e.g., δ 4.2–4.5 ppm for Fmoc methylene protons) and high-resolution mass spectrometry (HRMS; calculated [M+H]+^+: 404.43) .

Q. What are the stability and storage requirements for this compound?

  • Stability : The Fmoc group is sensitive to basic conditions (e.g., piperidine) and prolonged light exposure. Store at -20°C under inert gas (argon) in anhydrous DMSO or DMF .
  • Handling : Use amber vials and avoid contact with strong acids/bases to prevent decomposition .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this scaffold?

  • Approach : Synthesize derivatives by modifying the triazole or pyrazine rings (e.g., halogenation or alkyl substitution). Compare bioactivity using assays like enzyme inhibition (IC50_{50}) or cellular uptake studies .
  • Case Study : Fluorination at the pyrazine ring (as in analogs) enhanced metabolic stability by 30% in hepatic microsome assays .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Troubleshooting :

  • Assay Variability : Standardize protocols (e.g., ATP levels in kinase assays) to minimize false positives.
  • Solubility Effects : Use DMSO concentrations <0.1% to avoid cytotoxicity artifacts .
    • Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., isoindole derivatives in ) to identify trends .

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetics?

  • Tools : Employ molecular docking (AutoDock Vina) to predict binding to targets like proteases or kinases.
  • ADME Prediction : Use SwissADME to assess logP (calculated ~2.8), suggesting moderate blood-brain barrier permeability .

Q. What safety protocols are critical for handling this compound in vivo studies?

  • Toxicity Mitigation :

  • Acute Toxicity : LD50_{50} data (oral, rat: >500 mg/kg) indicates moderate toxicity; use PPE (gloves, goggles) and fume hoods .
  • Ecological Impact : Follow OECD guidelines for disposal to prevent environmental contamination .

Comparative Analysis of Structural Analogs

CompoundKey FeaturesBioactivity InsightsReference
Target Compound Triazolopyrazine core, Fmoc-protected carboxylic acidModerate kinase inhibition (IC50_{50} ~1 µM)
Fluorinated Isoindole Derivative Fluorine at C7 enhances metabolic stability30% higher microsomal stability vs. parent
Pyrrolidine-Modified Analog Chiral center enables enantioselective bindingImproved selectivity for protease targets

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